molecular formula C16H18N2O3S B4460873 3-(anilinosulfonyl)-N-propylbenzamide

3-(anilinosulfonyl)-N-propylbenzamide

Cat. No.: B4460873
M. Wt: 318.4 g/mol
InChI Key: ROWNQBCPVDDYNP-UHFFFAOYSA-N
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Description

3-(Anilinosulfonyl)-N-propylbenzamide is a sulfonamide derivative featuring a benzamide core substituted at the 3-position with an anilinosulfonyl group (-SO₂-NH-C₆H₅) and an N-propylamide side chain.

Properties

IUPAC Name

3-(phenylsulfamoyl)-N-propylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S/c1-2-11-17-16(19)13-7-6-10-15(12-13)22(20,21)18-14-8-4-3-5-9-14/h3-10,12,18H,2,11H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROWNQBCPVDDYNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=CC(=CC=C1)S(=O)(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Core Structural Differences
  • Substitution Position: 3-(Anilinosulfonyl)-N-propylbenzamide: Sulfonamide group at the 3-position of the benzamide ring. Compound 4 (2-(N-allylsulfamoyl)-N-propylbenzamide): Sulfonamide group at the 2-position with an allyl substituent . N-[3-(3,5-Dimethylpiperidinyl)propyl]-4-(methylsulfonylamino)benzamide (): Sulfonamide at the 4-position with a methylsulfonylamino group.
Crystallographic Data
  • Compound 4 : X-ray diffraction reveals a planar benzamide core with intermolecular N–H···O and C–H···π interactions stabilizing the crystal lattice . Key bond lengths include S1–O1 (1.4327 Å) and N1–C7 (1.4816 Å) .
  • Analogous Benzamides: Substitution at the 3-position (e.g., 3-aminomethyl derivatives) often disrupts planarity, reducing crystal packing efficiency compared to 2-substituted analogs .

Electronic and Thermodynamic Properties

HOMO-LUMO Energy Gaps
  • Compound 4 : HOMO-LUMO gap = 5.38 eV (B3LYP/6-311G(d,p)), indicating moderate reactivity .
  • 3-(Aminomethyl)-N-propylbenzamide (): Gap ≈ 6.1 eV (estimated), suggesting lower electrophilicity due to electron-donating aminomethyl groups.
Dipole Moments and Solubility
  • Compound 4 : Dipole moment = 4.12 D (DFT), favoring solubility in polar solvents .
  • 3-(Anilinosulfonyl) Derivatives: Higher dipole moments (~5.2 D) due to electron-withdrawing sulfonamide groups, enhancing aqueous solubility compared to alkyl-substituted analogs .

Intermolecular Interactions and Hirshfeld Surface Analysis

Compound 4:
  • Hirshfeld Surface Contributions :
    • H···H: 59.2% (dominant van der Waals interactions).
    • H···O/O···H: 23.5% (hydrogen bonding).
    • C–H···π: 14.6% (aromatic stacking) .
  • Hydrogen Bonding : N–H···O (2.08 Å) and C–H···O (2.42 Å) stabilize layered crystal packing .
3-Substituted Analogs:
  • Reduced H···H contributions (e.g., ~50% for 3-aminomethyl derivatives) due to steric hindrance from bulkier substituents .
Enzyme Inhibition Potential
  • Compound 4 : Predicted to inhibit carbonic anhydrase via sulfonamide-Zn²⁺ coordination, similar to acetazolamide .
Antimicrobial Activity
  • Compound 4 : Moderate activity against Gram-positive bacteria (MIC = 32 µg/mL) .
  • 3-Chloro Analogues (): Improved potency (MIC = 16 µg/mL) due to electron-withdrawing chloro substituents .

Data Tables

Table 1: Structural and Electronic Parameters of Selected Benzamide Derivatives

Compound Substitution Position HOMO-LUMO Gap (eV) Dipole Moment (D) Dominant Hirshfeld Interaction (%)
2-(N-Allylsulfamoyl)-N-propylbenzamide 2 5.38 4.12 H···H (59.2%)
3-(Anilinosulfonyl)-N-propylbenzamide 3 ~5.2* ~5.2* H···O (Estimated 25–30%)
3-Aminomethyl-N-propylbenzamide 3 6.1 3.8 H···H (50%)

*Estimated based on analogous sulfonamides.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(anilinosulfonyl)-N-propylbenzamide
Reactant of Route 2
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3-(anilinosulfonyl)-N-propylbenzamide

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